Cas no 886496-72-6 (3,4-Difluoro-2-methoxybenzonitrile)

3,4-Difluoro-2-methoxybenzonitrile is a fluorinated aromatic nitrile compound with a methoxy substituent at the 2-position. Its molecular structure, featuring two fluorine atoms and an electron-withdrawing nitrile group, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of fluorine enhances metabolic stability and lipophilicity, while the methoxy group offers reactivity for further functionalization. This compound is commonly utilized in cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic systems. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. Proper handling is advised due to its potential toxicity.
3,4-Difluoro-2-methoxybenzonitrile structure
886496-72-6 structure
商品名:3,4-Difluoro-2-methoxybenzonitrile
CAS番号:886496-72-6
MF:C8H5F2NO
メガワット:169.128208875656
CID:822280

3,4-Difluoro-2-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

    • 3,5-difluoro-2-methoxybenzonitrile
    • 3,4-DIFLUORO-2-METHOXYBENZONITRILE
    • 3,4-Difluoro-2-methoxybenzonitrile (ACI)
    • 3,4-Difluoro-2-methoxybenzonitrile
    • インチ: 1S/C8H5F2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3
    • InChIKey: CEJPLDDMSFYULD-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(OC)=C(F)C(F)=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1

3,4-Difluoro-2-methoxybenzonitrile セキュリティ情報

3,4-Difluoro-2-methoxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
013821-1g
3,4-Difluoro-2-methoxybenzonitrile
886496-72-6 97%
1g
£70.00 2022-03-01
TRC
D452113-100mg
3,4-Difluoro-2-methoxybenzonitrile
886496-72-6
100mg
$ 65.00 2022-06-05
A2B Chem LLC
AH90601-1g
3,5-Difluoro-2-Methoxybenzonitrile
886496-72-6 ≥97%
1g
$258.00 2024-04-19
TRC
D452113-50mg
3,4-Difluoro-2-methoxybenzonitrile
886496-72-6
50mg
$ 50.00 2022-06-05
TRC
D452113-500mg
3,4-Difluoro-2-methoxybenzonitrile
886496-72-6
500mg
$ 185.00 2022-06-05
eNovation Chemicals LLC
Y0993663-25g
3,4-difluoro-2-methoxybenzonitrile
886496-72-6 95%
25g
$650 2022-10-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1447971-5g
3,4-Difluoro-2-methoxybenzonitrile
886496-72-6 97%
5g
¥6468.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1447971-1g
3,4-Difluoro-2-methoxybenzonitrile
886496-72-6 97%
1g
¥2310.00 2024-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D858802-1g
3,5-Difluoro-2-Methoxybenzonitrile
886496-72-6 ≥97%
1g
¥465.00 2022-01-10
Ambeed
A882014-1g
3,4-Difluoro-2-methoxybenzonitrile
886496-72-6 97%
1g
$54.0 2024-04-16

3,4-Difluoro-2-methoxybenzonitrile 関連文献

3,4-Difluoro-2-methoxybenzonitrileに関する追加情報

Introduction to 3,4-Difluoro-2-methoxybenzonitrile (CAS No. 886496-72-6)

3,4-Difluoro-2-methoxybenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 886496-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of fluoroaromatic benzonitrile derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of both fluoro and methoxy substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 3,4-Difluoro-2-methoxybenzonitrile consists of a benzene ring substituted with a nitrile group at the 2-position, a methoxy group at the 3-position, and two fluorine atoms at the 4- and 5-positions. This specific arrangement of functional groups contributes to its reactivity and makes it a versatile building block for the synthesis of more complex molecules. The fluoro substituents, in particular, are known to enhance the metabolic stability and binding affinity of drug candidates, which is a critical factor in pharmaceutical design.

In recent years, there has been a surge in research focused on fluoroaromatic compounds due to their promising pharmacological properties. 3,4-Difluoro-2-methoxybenzonitrile has been explored as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the development of novel antimicrobial agents, where the fluoro groups contribute to improved bacterial resistance profiles. Additionally, its incorporation into heterocyclic frameworks has led to the discovery of compounds with potential anticancer and anti-inflammatory activities.

One of the most compelling aspects of 3,4-Difluoro-2-methoxybenzonitrile is its role in medicinal chemistry as a scaffold for drug discovery. The combination of electron-withdrawing and electron-donating groups in its structure allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability. These characteristics are essential for optimizing drug candidates throughout the development pipeline. Recent studies have demonstrated its utility in generating libraries of compounds for high-throughput screening (HTS), enabling researchers to identify lead structures with enhanced efficacy and reduced toxicity.

The synthesis of 3,4-Difluoro-2-methoxybenzonitrile typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions on fluorobenzene precursors followed by functional group interconversions such as methylation and cyanation. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency and selectivity.

In the realm of agrochemicals, 3,4-Difluoro-2-methoxybenzonitrile has shown promise as a precursor for developing novel pesticides with improved environmental profiles. The introduction of fluorine atoms into agrochemical structures often enhances their bioactivity while reducing persistence in the environment. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact. Researchers are exploring its use in synthesizing fluorinated herbicides and insecticides that offer effective pest control with lower environmental footprints.

The analytical characterization of 3,4-Difluoro-2-methoxybenzonitrile is crucial for ensuring its quality and purity during synthesis and application. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and detect impurities. These analytical methods provide detailed insights into the compound's molecular structure and help maintain consistency across different batches.

From an industrial perspective, the demand for 3,4-Difluoro-2-methoxybenzonitrile is expected to grow due to its expanding applications in pharmaceuticals and agrochemicals. Manufacturers are investing in scalable synthetic processes to meet this demand while adhering to stringent regulatory standards. Continuous flow chemistry has emerged as a particularly promising approach for producing complex fluorinated compounds efficiently and sustainably.

The future directions of research involving 3,4-Difluoro-2-methoxybenzonitrile are likely to focus on expanding its utility in drug discovery and developing greener synthetic methodologies. Innovations in catalytic systems and solvent-free reactions could further enhance its accessibility as an intermediate. Additionally, computational modeling techniques are being increasingly used to predict the biological activity of derivatives before experimental synthesis, thereby accelerating the drug development process.

In conclusion,3,4-Difluoro-2-methoxybenzonitrile (CAS No. 886496-72-6) represents a significant compound in modern chemical research with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for synthetic chemists seeking to develop innovative bioactive molecules. As research continues to uncover new possibilities for this compound,3,4-Difluoro-2-methoxybenzonitrile is poised to remain at the forefront of chemical innovation.

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